Br-PEG7-NHBoc
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Overview
Description
Br-PEG7-NHBoc: is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The chemical formula of this compound is C21H42BrNO9, and it has a molecular weight of 532.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Br-PEG7-NHBoc can be synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and tert-butyl (Boc)-protected amines. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated using a brominating agent to introduce a bromine atom at one end of the chain.
Coupling Reaction: The activated PEG is then coupled with a Boc-protected amine under basic conditions to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG and Boc-protected amines are reacted in industrial reactors.
Purification: The product is purified using techniques such as column chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards
Chemical Reactions Analysis
Types of Reactions: Br-PEG7-NHBoc undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to expose the amine group
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under acidic conditions
Major Products Formed:
Substitution Products: New compounds with different functional groups replacing the bromine atom.
Deprotected Amine: The free amine form of the compound after Boc removal
Scientific Research Applications
Chemistry: Br-PEG7-NHBoc is used as a linker in the synthesis of PROTACs, which are valuable tools in chemical biology for studying protein function and degradation .
Biology: In biological research, this compound-based PROTACs are used to selectively degrade target proteins, providing insights into protein function and cellular processes .
Medicine: PROTACs synthesized using this compound have potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins .
Industry: this compound is used in the development of new drugs and therapeutic agents, contributing to the pharmaceutical industry’s efforts to create targeted therapies .
Mechanism of Action
Br-PEG7-NHBoc functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain in this compound provides flexibility and solubility, enhancing the PROTAC’s ability to bind to both the target protein and the E3 ligase .
Comparison with Similar Compounds
Benzyl-PEG7-NHBoc: Another PEG-based PROTAC linker with a benzyl group instead of a bromine atom.
PEG4-NHBoc: A shorter PEG chain with similar properties but different chain length
Uniqueness: Br-PEG7-NHBoc is unique due to its specific PEG chain length and the presence of a bromine atom, which allows for versatile chemical modifications and applications in PROTAC synthesis .
Properties
Molecular Formula |
C21H42BrNO9 |
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Molecular Weight |
532.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C21H42BrNO9/c1-21(2,3)32-20(24)23-5-7-26-9-11-28-13-15-30-17-19-31-18-16-29-14-12-27-10-8-25-6-4-22/h4-19H2,1-3H3,(H,23,24) |
InChI Key |
FBQYPPKKINKHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
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